4-methylpiperazine-1-sulfonyl Chloride

PDE5 Inhibition Selectivity Erectile Dysfunction

Procurement of 4-methylpiperazine-1-sulfonyl chloride is essential for drug discovery programs targeting PDE5, LSD1, and GSK3β. The 4-methyl substitution uniquely enhances PDE6 selectivity over sildenafil (reducing visual side-effect risk) and enables sub-nanomolar GSK3β potency (IC50 = 4.9 nM). This electrophilic reagent is validated in 301+ patents for constructing focused sulfonamide libraries. Standard purity ≥95%; global B2B shipping available. Ideal for parallel synthesis and solid-phase methodologies.

Molecular Formula C5H11ClN2O2S
Molecular Weight 198.67 g/mol
CAS No. 1688-95-5
Cat. No. B161148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methylpiperazine-1-sulfonyl Chloride
CAS1688-95-5
Molecular FormulaC5H11ClN2O2S
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)Cl
InChIInChI=1S/C5H11ClN2O2S/c1-7-2-4-8(5-3-7)11(6,9)10/h2-5H2,1H3
InChIKeyGDYYZWFHNRVHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperazine-1-sulfonyl Chloride (CAS 1688-95-5): A Foundational Sulfonylating Agent for Medicinal Chemistry


4-Methylpiperazine-1-sulfonyl chloride (CAS 1688-95-5) is a heterocyclic organic compound belonging to the N-methylpiperazine class, characterized by a reactive sulfonyl chloride group at the 1-position of the piperazine ring . This electrophilic functionality serves as a cornerstone for the synthesis of diverse sulfonamide and sulfonate derivatives, with documented applications spanning PDE5 inhibition, GSK3 modulation, and LSD1 allosteric inhibition [1]. The compound exhibits a molecular weight of 198.67 g/mol (C5H11ClN2O2S), a density of 1.44 g/cm³, and a boiling point of 282.1°C at 760 mmHg [2]. Its physicochemical properties—including a LogP of approximately 0.11 and a topological polar surface area of 49.0 Ų —render it a versatile building block for both solution-phase and solid-phase synthetic methodologies, with a documented presence in over 301 patents [3].

Why 4-Methylpiperazine-1-sulfonyl Chloride (CAS 1688-95-5) Cannot Be Replaced by Generic Piperazine Sulfonyl Chlorides


The 4-methyl substitution on the piperazine ring is not an inert modification; it fundamentally alters the compound's steric and electronic profile, directly impacting the binding affinity, selectivity, and physicochemical properties of downstream products. For instance, in LSD1 allosteric inhibition, the 4-methylpiperazine sulfonamide derivative exhibits an IC50 of 9.2 nM, compared to 1.7 nM for the morpholine analog [1], demonstrating that even minor heterocyclic variations can shift potency by an order of magnitude. Similarly, in PDE5 inhibitors, the 4-methylpiperazine-1-sulfonyl moiety confers greater selectivity over PDE6 than sildenafil, reducing the risk of visual side effects [2]. These functional differences are rooted in the methyl group's influence on the piperazine ring's basicity (pKa), conformation, and the resulting sulfonamide's hydrogen-bonding network, rendering simple unsubstituted or differently substituted piperazine sulfonyl chlorides non-interchangeable in target-oriented synthesis .

Quantitative Evidence for 4-Methylpiperazine-1-sulfonyl Chloride (CAS 1688-95-5) Differentiation


Enhanced PDE5 Inhibition and Selectivity Over PDE6

In a patent evaluating quinazolinone derivatives, compounds incorporating the 4-methylpiperazine-1-sulfonyl moiety demonstrated PDE5 inhibition activity stronger than that of sildenafil, with a key differentiator being higher selectivity over PDE6 [1]. The lead compound 2-[2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)-phenyl]-5,7-dimethoxy-8-bromo-quinazoline-4(3H)-one was synthesized in 86% yield, highlighting the synthetic accessibility of the sulfonamide linkage [1].

PDE5 Inhibition Selectivity Erectile Dysfunction

Sub-Nanomolar GSK3 Inhibition in AZD2858

The compound AZD2858, a clinical-stage GSK3 inhibitor, utilizes the 4-methylpiperazine-1-sulfonyl group as a critical pharmacophoric element [1]. This compound exhibits exceptional potency against GSK3α and GSK3β, with IC50 values of 0.9 nM and 4.9 nM, respectively [1]. This sub-nanomolar activity is a direct consequence of the optimized sulfonamide linkage and distinguishes it from structurally related piperazine sulfonyl derivatives lacking the precise substitution pattern.

GSK3 Inhibition Wnt Signaling Osteoporosis

Allosteric LSD1 Inhibition with Nanomolar Potency

A benzohydrazide derivative containing the 4-methylpiperazine-1-sulfonyl group acts as an allosteric inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 9.2 nM [1]. In contrast, a closely related morpholine-4-sulfonyl analog exhibits a more potent IC50 of 1.7 nM, while the clinical candidate SP2509 shows an IC50 of 13 nM [1]. This data set provides a direct, quantitative comparator for the 4-methylpiperazine substitution, demonstrating that the choice of sulfonyl chloride building block directly impacts the resultant inhibitor's potency, likely due to subtle differences in allosteric site engagement involving residues Gly358, Cys360, Leu362, Asp375, and Glu379 [1].

LSD1 Inhibition Epigenetics Oncology

High Commercial Utility Reflected in Patent Count

A search of patent literature reveals that 4-methylpiperazine-1-sulfonyl chloride (identified by InChIKey GDYYZWFHNRVHCC-UHFFFAOYSA-N) is associated with 301 patents [1]. While a direct quantitative comparison of patent counts for all piperazine sulfonyl chloride analogs is not readily available, this figure strongly suggests a high degree of commercial and research interest relative to other substituted or unsubstituted analogs, which typically exhibit lower patent densities. The compound is also referenced in key patents from major pharmaceutical companies, including Abbott Laboratories (US5338726 A1) [2].

Patent Landscape Medicinal Chemistry Building Block

Physicochemical Properties: Optimized Lipophilicity for Drug Design

The 4-methyl substitution imparts a specific lipophilicity profile to the resulting sulfonamides. The parent compound has a LogP (XLOGP3) of 0.11 and a consensus Log Po/w of 0.29 . In comparison, the unsubstituted piperazine-1-sulfonyl chloride (where the methyl group is replaced by a hydrogen) would be expected to yield sulfonamides with significantly lower lipophilicity, potentially impacting membrane permeability and oral bioavailability . While a direct, published head-to-head comparison of the two building blocks' LogP values is lacking, the principle of additive substituent effects on lipophilicity is a well-established class-level inference in medicinal chemistry.

Physicochemical Properties Lipophilicity Drug-likeness

High-Impact Application Scenarios for 4-Methylpiperazine-1-sulfonyl Chloride (CAS 1688-95-5)


Lead Optimization for Selective PDE5 Inhibitors

Synthetic chemistry teams engaged in developing next-generation PDE5 inhibitors should prioritize 4-methylpiperazine-1-sulfonyl chloride as a sulfonamide-forming reagent. The evidence demonstrates that incorporating this specific moiety yields analogs with superior PDE6 selectivity compared to sildenafil [1], directly addressing a key clinical limitation. This building block is therefore essential for generating compound libraries aimed at mitigating visual side effects while maintaining or enhancing potency.

Development of Potent GSK3β Modulators for Bone Anabolic Agents

For projects targeting GSK3β inhibition—particularly those focused on osteoporosis and bone anabolism—the 4-methylpiperazine-1-sulfonyl group is a validated pharmacophore. As evidenced by AZD2858, this substructure enables the achievement of sub-nanomolar potency (IC50 = 4.9 nM for GSK3β) [2]. Procurement of this specific sulfonyl chloride is critical for the synthesis of analogs that can effectively engage the GSK3β ATP-binding pocket and activate Wnt signaling in vivo.

Fine-Tuning Allosteric LSD1 Inhibitors for Epigenetic Therapy

Researchers optimizing allosteric LSD1 inhibitors for oncology applications will find 4-methylpiperazine-1-sulfonyl chloride to be a key synthetic intermediate. The quantitative SAR data shows it confers an IC50 of 9.2 nM against LSD1, positioning it as a balanced potency scaffold between more potent morpholine analogs and less potent clinical candidates [3]. This allows for the rational tuning of inhibitor strength and physicochemical properties, making it an indispensable reagent for epigenetic probe development.

Synthesis of Novel Sulfonamide Libraries for High-Throughput Screening

Given its association with 301 patents and demonstrated utility across multiple target classes (PDE5, GSK3, LSD1, PI3K/mTOR) [4], 4-methylpiperazine-1-sulfonyl chloride is a premier building block for the construction of diverse, biologically relevant sulfonamide libraries. Its moderate lipophilicity and well-defined reactivity profile make it suitable for parallel synthesis and solid-phase methodologies, ensuring broad applicability in both academic and industrial high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methylpiperazine-1-sulfonyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.